6-(3-methoxyphenyl)pyridazine-3(2H)-thione
Overview
Description
6-(3-Methoxyphenyl)pyridazine-3(2H)-thione is an aromatic N-heterocyclic compound It features a pyridazine ring substituted with a 3-methoxyphenyl group and a thione group at the 3-position
Scientific Research Applications
6-(3-Methoxyphenyl)pyridazine-3(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It can be used in the development of new materials, such as polymers and resins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)pyridazine-3(2H)-thione typically involves the reaction of 6-chloro-2,3-dihydropyridazin-3-one with (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of dioxane and water, with potassium carbonate as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)pyridazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)pyridazine-3(2H)-thione involves its interaction with specific molecular targets. The thione group can interact with metal ions, potentially inhibiting enzymes that require metal cofactors. Additionally, the aromatic structure allows for interactions with various biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
6-(4-Hydroxy-3-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a hydroxyl group instead of a thione.
6-(3-Methoxyphenyl)pyridazin-3(2H)-one: Lacks the thione group, which can affect its reactivity and applications.
Uniqueness
6-(3-Methoxyphenyl)pyridazine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where thione functionality is required .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-11(15)13-12-10/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHZIOGLJREBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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